3MeE2-8-en CYP3A4 Inhibition: Low-Micromolar IC50 in Human Liver Microsomes
3MeE2-8-en demonstrates quantifiable inhibition of CYP3A4 with an IC50 of 12,000 nM (12 μM) in human liver microsomes using testosterone as the probe substrate, with oxidative metabolism measured via mass spectrometry following a 45-minute incubation [1]. This moderate inhibitory potency contrasts with the weaker CYP11B1 inhibition observed for the same compound (IC50 of 6,970 nM, ~6.97 μM) [2], establishing a distinct selectivity profile. Compared to the structurally related CYP11B1 inhibitor (CHEMBL2163641) which displays an IC50 of 19 nM against CYP11B1 [3], 3MeE2-8-en exhibits markedly reduced potency at that isoform, underscoring the structure-activity relationship sensitivity of the Δ8,9-3-methoxy steroid framework.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 μM) |
| Comparator Or Baseline | CYP11B1 inhibition by 3MeE2-8-en (IC50 = 6,970 nM); CYP11B1 inhibition by CHEMBL2163641 (IC50 = 19 nM) |
| Quantified Difference | CYP3A4 vs. CYP11B1 selectivity: ~1.7-fold difference for 3MeE2-8-en; CYP11B1 potency difference: 3MeE2-8-en is ~367-fold weaker than CHEMBL2163641 at CYP11B1 |
| Conditions | Human liver microsomes; testosterone oxidative metabolism; 45 min incubation; MS detection |
Why This Matters
This dataset enables researchers to distinguish 3MeE2-8-en as a moderate CYP3A4 inhibitor suitable for multi-isoform CYP panel screening, whereas alternative compounds with sub-100 nM CYP11B1 potency (e.g., CHEMBL2163641) would confound interpretation of CYP3A4-specific effects.
- [1] BindingDB. BDBM50356070 CHEMBL1911823. IC50: 1.20E+4 nM. Inhibition of CYP3A4 in human liver microsomes assessed as inhibition of oxidative metabolism of testosterone after 45 mins by MS analysis. Accessed 2026. View Source
- [2] BindingDB. BDBM50078613 CHEMBL3415168. IC50: 6.97E+3 nM. Inhibition of human CYP11B1 expressed in V79 MZh cells using [14C]-deoxycorticosterone substrate. Accessed 2026. View Source
- [3] BindingDB. BDBM50395447 CHEMBL2163641. IC50: 19 nM. Inhibition of human CYP11B1 expressed in hamster V79 MZh cells using deoxycorticosterone substrate. Accessed 2026. View Source
